2-Hydroxy-7-methoxyquinoline-4-carboxylic acid
Description
2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a quinoline derivative characterized by a hydroxy group at position 2, a methoxy group at position 7, and a carboxylic acid moiety at position 4. Quinoline derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their diverse reactivity and biological activity .
Properties
IUPAC Name |
7-methoxy-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(11(14)15)5-10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDGQJCUHITQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with quinoline or its derivatives as the starting material.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming derivatives such as quinone.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroquinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Halogenated quinolines, alkylated quinolines.
Scientific Research Applications
2-Hydroxy-7-methoxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it useful in the development of new drugs.
Medicine: It has potential therapeutic applications, such as in the treatment of infections and inflammation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-hydroxy-7-methoxyquinoline-4-carboxylic acid with related quinoline derivatives:
Physicochemical Properties
- This may improve aqueous solubility and interaction with biological targets .
- Electronic Effects: The electron-donating methoxy group at position 7 likely stabilizes the quinoline ring electronically, influencing reactivity in substitution reactions .
- Molecular Weight and Melting Point: With a molecular weight of ~235 g/mol (estimated), the compound is heavier than 2-hydroxyquinoline-4-carboxylic acid (C₁₀H₇NO₃, ~205 g/mol), suggesting a higher melting point .
Key Research Findings
- Antibacterial Activity: 7-Methoxyquinoline-4-carboxylic acid derivatives exhibit enhanced activity against Gram-negative bacteria due to improved membrane penetration .
- Structure-Activity Relationships (SAR): The 2-hydroxy group in 2-hydroxyquinoline-4-carboxylic acid derivatives correlates with increased binding to metalloenzymes, suggesting similar trends for the target compound .
- Synthetic Challenges : Selective introduction of substituents at position 2 and 7 requires optimized reaction conditions to avoid byproducts, as reported in Pd-catalyzed protocols .
Biological Activity
2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (also known as 2-Hydroxy-7-methoxy-4-quinolinecarboxylic acid) is a compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 197.18 g/mol. The compound features a hydroxy group at position 2, a methoxy group at position 7, and a carboxylic acid group at position 4 of the quinoline ring, contributing to its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and methoxy groups enhance binding affinity to these targets, influencing their activity. The carboxylic acid group participates in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects on biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potent inhibition against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae . For instance, one study reported inhibition zones of 22 mm and 25 mm against these bacteria, respectively .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 19 µM, indicating that it is more potent than standard chemotherapeutic agents like cisplatin . Notably, cell cycle analysis revealed that treatment with this compound resulted in G2/M phase arrest, suggesting its role in disrupting cancer cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5 - 19 | Induction of apoptosis |
| A549 | 10 - 30 | Cell cycle arrest |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its interaction with P-glycoprotein (P-gp), a critical transporter in drug metabolism, suggests potential applications in overcoming multidrug resistance in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of quinoline compounds highlighted the effectiveness of this compound against resistant bacterial strains. The study concluded that modifications in the structure could enhance antimicrobial activity significantly .
- Cytotoxicity Assessment : In a comparative analysis with other quinoline derivatives, this compound showed superior cytotoxicity against several cancer cell lines. The findings emphasized its potential as a lead compound for developing new anticancer drugs .
- P-glycoprotein Interaction : A series of experiments demonstrated that certain derivatives exhibited stronger P-gp inhibitory activity compared to traditional inhibitors like verapamil. This suggests that structural modifications can lead to enhanced drug absorption and efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
